molecular formula C16H14N2O4 B11555711 (2E)-N-(2-methoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide

(2E)-N-(2-methoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide

Cat. No.: B11555711
M. Wt: 298.29 g/mol
InChI Key: HYFGWJKNUHBMIF-ZHACJKMWSA-N
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Description

(2E)-N-(2-methoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide is an organic compound characterized by the presence of methoxy and nitro functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2-methoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide typically involves the reaction of 2-methoxyaniline with 2-nitrobenzaldehyde under basic conditions to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with an appropriate acylating agent to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2-methoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Hydroxylamine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-(2-methoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the metabolic pathways involving nitro and methoxy functional groups.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2E)-N-(2-methoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to changes in their activity. The methoxy group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(2-hydroxyphenyl)-3-(2-nitrophenyl)prop-2-enamide
  • (2E)-N-(2-methoxyphenyl)-3-(4-nitrophenyl)prop-2-enamide
  • (2E)-N-(2-methoxyphenyl)-3-(2-chlorophenyl)prop-2-enamide

Uniqueness

(2E)-N-(2-methoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide is unique due to the specific positioning of the methoxy and nitro groups on the phenyl rings. This arrangement imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. The compound’s unique structure allows for selective modifications and the exploration of new chemical and biological activities.

Properties

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

(E)-N-(2-methoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C16H14N2O4/c1-22-15-9-5-3-7-13(15)17-16(19)11-10-12-6-2-4-8-14(12)18(20)21/h2-11H,1H3,(H,17,19)/b11-10+

InChI Key

HYFGWJKNUHBMIF-ZHACJKMWSA-N

Isomeric SMILES

COC1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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